![molecular formula C25H40BNO6 B2718072 tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-78-9](/img/structure/B2718072.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid (NH2COOH). The structure suggests that it has tert-butyl, isopropyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl groups would add bulk to the molecule, while the dioxaborolan-2-yl group would add a three-dimensional aspect to the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates in general are known to undergo reactions such as hydrolysis, alcoholysis, and rearrangement reactions . The dioxaborolan-2-yl group could potentially be involved in boronate ester formation and subsequent cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carbamates are typically solid at room temperature, and the presence of the bulky tert-butyl groups might increase the compound’s hydrophobicity .科学的研究の応用
Organic Synthesis
This compound is a significant intermediate in the synthesis of complex molecules. It is used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, demonstrating its utility in creating enantiomerically pure substances. The process involves using proline for synthesis, highlighting a method for generating compounds with potential pharmaceutical applications (Yang, Pan, & List, 2009).
Crystallography
In crystallography, derivatives of tert-butyl carbamates have been studied for their structural properties. For example, compounds with similar structures show unique crystal arrangements due to bifurcated hydrogen and halogen bonds involving the carbonyl group, which are critical for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).
Antimicrobial Activity
Derivatives of tert-butyl carbamates are explored for their antimicrobial properties. Research into 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate revealed their potential as antimicrobial agents, indicating the compound's role in developing new antimicrobial treatments (Ghoneim & Mohamed, 2013).
Materials Science
The compound's derivatives also find applications in materials science, particularly in the synthesis of new antioxidants with higher molecular weight. These antioxidants, designed to protect polymers like polypropylene against thermal oxidation, demonstrate the compound's utility in enhancing material durability and lifespan (Pan, Liu, & Lau, 1998).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40BNO6/c1-16(2)17-13-18(26-32-24(9,10)25(11,12)33-26)15-19(14-17)27(20(28)30-22(3,4)5)21(29)31-23(6,7)8/h13-16H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJERLOMMGXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)
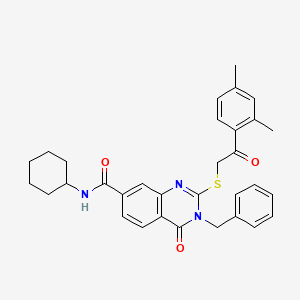
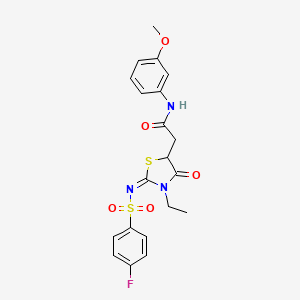
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
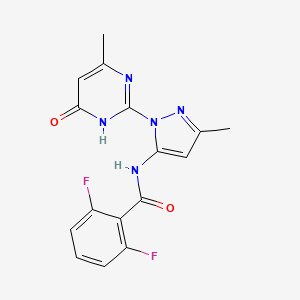
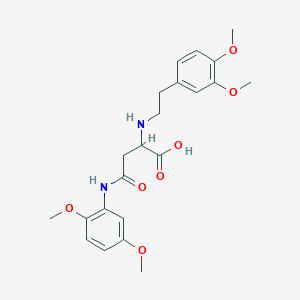
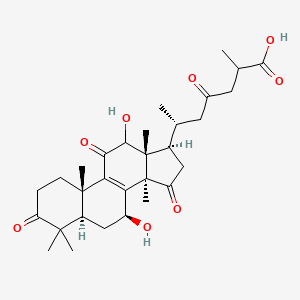
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
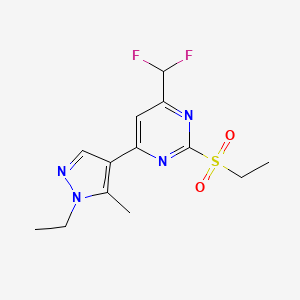
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2718008.png)
